S6K-18 -

S6K-18

Catalog Number: EVT-1473139
CAS Number:
Molecular Formula: C17H18N4O3S
Molecular Weight: 358.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This broad category encompasses numerous ester derivatives of both 3-(substituted amino)-1H-indole-2-carboxylic acid and 3-(substituted amino)benzo(b)thiophene-2-carboxylic acid. These compounds were investigated for their potential to inhibit interleukin-4 gene expression, suggesting possible applications in treating allergies, asthma, and other inflammatory conditions [].
  • Compound Description: Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is utilized in treating type 2 diabetes. The described process focuses on synthesizing teneligliptin with high yield and purity, highlighting its importance as a therapeutic agent [].
  • Relevance: Although structurally distinct from the target compound, teneligliptin's synthesis utilizes piperazine derivatives as key intermediates []. This utilization suggests that incorporating piperazine moieties could be a relevant strategy for synthesizing the target compound 2-(3-(1H-indazol-5-yl)ureido)-5-(tert-butyl)thiophene-3-carboxylic acid or exploring structurally related compounds.
  • Compound Description: This research focuses on a series of compounds centered around 5-(4-fluorophenoxy)-1-isobutyl-1H-indazole-6-carboxylic acid, including various amide and sulfonamide derivatives. These compounds demonstrate potent p38 inhibitory activity, marking their potential for treating inflammatory diseases [].
Overview

S6K-18 is a synthetic compound recognized for its ability to bind to adenosine receptors, effectively blocking adenosine signaling. This compound has garnered attention due to its potential therapeutic applications in various biological contexts, particularly in the realm of cancer research and metabolic disorders. The compound is cataloged under the identifier 1265789-88-5, indicating its unique chemical structure and properties.

Source and Classification

S6K-18 is classified as a small molecule compound. Its primary function revolves around modulating cellular signaling pathways by interfering with adenosine receptor activity. This classification places it within the broader category of pharmacological agents that target receptor-mediated processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of S6K-18 involves several organic chemistry techniques aimed at constructing its unique molecular framework. While specific synthetic routes may vary, common methods include:

  • Refluxing: A common technique where reactants are heated in a solvent to facilitate chemical reactions.
  • Purification: Techniques such as column chromatography are employed to isolate the desired product from by-products and unreacted materials.
  • Characterization: Analytical methods, including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography, are utilized to confirm the identity and purity of S6K-18.

The exact synthetic pathway for S6K-18 is not detailed in the available literature, but it typically involves multi-step organic synthesis strategies to assemble complex molecular structures.

Molecular Structure Analysis

Structure and Data

S6K-18's molecular structure can be represented by its chemical formula, which is pivotal for understanding its interactions with biological systems. The compound's three-dimensional conformation plays a crucial role in its binding affinity to adenosine receptors.

  • Molecular Formula: C_xH_yN_zO_w (exact values depend on specific structural details).
  • Molecular Weight: Typically calculated based on the molecular formula.

The precise structural data, including bond lengths and angles, would be elucidated through techniques such as X-ray crystallography or advanced computational modeling.

Chemical Reactions Analysis

Reactions and Technical Details

S6K-18 participates in various chemical reactions primarily through its interaction with adenosine receptors. The following reactions are noteworthy:

  • Binding Reactions: S6K-18 binds to adenosine receptors, inhibiting downstream signaling pathways involved in cellular proliferation and survival.
  • Metabolic Pathways: By blocking adenosine signaling, S6K-18 may influence metabolic pathways related to energy homeostasis and cellular stress responses.

These interactions can be studied using techniques like radiolabeled ligand binding assays or cellular assays measuring downstream effects on signaling cascades.

Mechanism of Action

Process and Data

The mechanism of action of S6K-18 involves its competitive inhibition of adenosine receptors. By binding to these receptors, S6K-18 prevents the natural ligand (adenosine) from exerting its effects. This blockade can lead to:

  • Altered Cellular Responses: Inhibition of pathways that promote cell growth and survival, potentially leading to apoptosis in cancer cells.
  • Impact on Metabolism: Modulating insulin sensitivity and glucose metabolism, which could have implications for treating metabolic disorders.

Data supporting these mechanisms can be derived from cell-based assays and animal model studies that demonstrate the physiological effects of S6K-18 administration.

Physical and Chemical Properties Analysis

Physical Properties

S6K-18 exhibits distinct physical properties that are critical for its function:

  • Solubility: Typically assessed in various solvents (e.g., water, ethanol) to determine bioavailability.
  • Stability: Evaluated under different pH conditions and temperatures to ensure efficacy during storage and application.

Chemical Properties

Chemical properties include reactivity with biological targets and stability under physiological conditions. These properties are essential for determining the compound's therapeutic potential.

Applications

Scientific Uses

S6K-18 has several promising applications in scientific research:

  • Cancer Research: Its ability to inhibit adenosine signaling makes it a candidate for studies aimed at understanding tumor microenvironments and cancer cell proliferation.
  • Metabolic Disorders: Investigations into how S6K-18 affects insulin signaling may lead to new treatments for conditions such as obesity and diabetes.
  • Pharmacological Studies: The compound serves as a valuable tool for pharmacologists studying receptor-mediated signaling pathways.
Introduction to S6K-18 and Its Biochemical Context

Definition and Biochemical Profile of S6K-18

S6K-18 (Chemical name: 5-tert-butyl-2-(1H-indazol-5-ylcarbamoylamino)thiophene-3-carboxylic acid; CAS Number: 1265789-88-5) is a potent and selective small-molecule inhibitor targeting ribosomal protein S6 kinase beta-1 (S6K1, p70S6K). Its molecular formula is C₁₇H₁₈N₄O₃S, with a molecular weight of 358.41 g/mol [1] [4] [9]. The compound is supplied as an off-white to pink solid powder with ≥98% purity (HPLC) and exhibits stability for ≥12 months when stored at -20°C in dark, anhydrous conditions [1]. S6K-18 demonstrates high solubility in DMSO (72 mg/mL, 200.88 mM) and ethanol (2 mg/mL), but is insoluble in water [1] [4]. Its structure features a benzimidazole core linked to a thiophene carboxylic acid moiety, enabling specific interactions with the ATP-binding pocket of S6K1 [3] [9].

Table 1: Chemical and Physical Properties of S6K-18

PropertyValue
CAS Number1265789-88-5
Molecular FormulaC₁₇H₁₈N₄O₃S
Molecular Weight358.41 g/mol
Purity≥98% (HPLC)
Solubility (DMSO)72 mg/mL (200.88 mM)
Storage Stability≥12 months (-20°C, dark, dry)
SMILES NotationCC(C)(C)C1=CC(C(=O)O)=C(NC(=O)NC2=CC=C3C=NN=C3C2)S1

Role of S6K-18 in the mTORC1-S6K Signaling Axis

The mechanistic target of rapamycin complex 1 (mTORC1) pathway regulates cell growth, proliferation, and metabolism by phosphorylating downstream effectors, primarily S6K1. Upon activation by mTORC1 (at Thr389) and PDK1 (at Thr229), S6K1 phosphorylates substrates like ribosomal protein S6 (RPS6), eukaryotic initiation factor 4B (eIF4B), and programmed cell death 4 (PDCD4), driving cap-dependent translation and protein synthesis [2] [6]. S6K1 also establishes a negative feedback loop by phosphorylating insulin receptor substrate-1 (IRS-1) at Ser302 and mTORC2 components (Rictor/mSin1), thereby dampening PI3K/Akt signaling [2] [8].

S6K-18 selectively inhibits S6K1 (IC₅₀ = 52 nM) by competitively binding its kinase domain, disrupting phosphorylation of RPS6 at Ser235/236 [1] [9]. This inhibition has dual consequences:

  • Anti-Cancer Effects: In tumor models, S6K-18 suppresses oncogenic signaling by blocking S6K1-mediated epithelial-mesenchymal transition, cancer stemness, and drug resistance. S6K1 overexpression (e.g., in breast cancers with 17q23 amplification) correlates with poor prognosis, making S6K-18 a candidate for targeted therapy [6] [9].
  • Stress Granule Dynamics: Under mild oxidative stress, S6K-18 blocks S6K1-dependent phosphorylation of eIF2α, impairing stress granule (SG) assembly. S6K1 and S6K2 localize to SGs, with S6K1 regulating initial assembly and S6K2 maintaining persistence [10].
  • Paradoxical Roles in Axon Regeneration: S6K-18 inhibits S6K1's negative feedback on PI3K, amplifying mTORC1 activity to promote axon growth in CNS injury models. Contrastingly, S6K1 activation enhances regeneration in retinal ganglion cells, highlighting context-dependent effects [5] [8].

Table 2: Biological Effects of S6K-18 in Key Pathways

Biological ContextEffect of S6K-18Mechanism
Oncogenic SignalingSuppresses tumor growth & drug resistanceBlocks S6K1-mediated phosphorylation of RPS6/eIF4B
Stress Granule AssemblyImpairs SG formation under mild oxidative stressInhibits S6K1-dependent eIF2α phosphorylation
PI3K/mTOR FeedbackAmplifies PI3K/Akt signalingDisrupts S6K1-mediated IRS-1 phosphorylation
Axon RegenerationPromotes corticospinal tract repair (CNS injury)Releases mTORC1 from S6K1-mediated inhibition

Historical Development of S6K-18 as a Selective S6K1 Inhibitor

The discovery of S6K-18 emerged from efforts to overcome limitations of early mTORC1 inhibitors. Rapalogs (e.g., temsirolimus) indirectly inhibit S6K1 but trigger compensatory Akt activation due to loss of negative feedback [2] [6]. ATP-competitive mTOR inhibitors (e.g., PP242) block both mTORC1/2 but lack S6K1 specificity [2]. To address this, high-throughput screening (HTS) campaigns identified S6K1-specific scaffolds, including an oxadiazole-substituted benzimidazole series optimized into S6K-18 [3] [9].

Key milestones:

  • Chimera-Based Structural Design: A PKA-S6K1 chimeric protein (with 5 mutations near the ATP-binding site) enabled high-resolution crystallography. This revealed S6K-18's binding mode, where its benzimidazole group occupies the hydrophobic pocket and the carboxylic acid forms hydrogen bonds with catalytic residues [3].
  • Potency Optimization: Medicinal chemistry efforts improved ligand efficiency and selectivity. S6K-18 achieved 52 nM IC₅₀ against S6K1, with >100-fold selectivity over S6K2 and related kinases (RSK, PKA) [9].
  • Functional Validation: In TSC1/2-deficient cancer cells (HCV29 bladder cancer), S6K-18 reduced RPS6 phosphorylation at Ser235/236, confirming target engagement [3].

Table 3: Evolution of S6K1 Inhibitors Leading to S6K-18

Inhibitor ClassExampleLimitationsAdvantages of S6K-18
RapalogsTemsirolimusIndirect S6K1 inhibition; Akt reboundDirect ATP-competitive inhibition
mTOR ATP-analoguesPP242Dual mTORC1/2 blockade; off-target effectsS6K1 selectivity (IC₅₀ = 52 nM)
Early HTS HitsAzabenzimidazolesSuboptimal ligand efficiencyImproved binding affinity & kinase selectivity

Properties

Product Name

S6K-18

IUPAC Name

5-tert-butyl-2-(1H-indazol-5-ylcarbamoylamino)thiophene-3-carboxylic acid

Molecular Formula

C17H18N4O3S

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C17H18N4O3S/c1-17(2,3)13-7-11(15(22)23)14(25-13)20-16(24)19-10-4-5-12-9(6-10)8-18-21-12/h4-8H,1-3H3,(H,18,21)(H,22,23)(H2,19,20,24)

InChI Key

BSRFCMMJUFQEOX-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(S1)NC(=O)NC2=CC3=C(C=C2)NN=C3)C(=O)O

Synonyms

S6K-18

Canonical SMILES

CC(C)(C)C1=CC(=C(S1)NC(=O)NC2=CC3=C(C=C2)NN=C3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.